1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine
Description
Properties
IUPAC Name |
2-pyridin-4-yl-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c8-7-10-5-11-12(7)6-1-3-9-4-2-6/h1-5H,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOLSHXLQIAOMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N2C(=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine Cyclization Route
One common route involves reacting 4-pyridinecarboxylic acid hydrazide derivatives with appropriate reagents to form the triazole ring:
- The intermediate 4-amino-3-thio-5-(pyridin-4-yl)-1,2,4-triazole is synthesized by condensation of hydrazine with pyridine-based thioacetamides.
- This intermediate may exist in tautomeric forms (thione and thiol), confirmed by spectroscopic data such as ^1H NMR (singlet at ~13.6 ppm for NH) and IR (NH stretching near 3241 cm^-1, C=S stretching near 1282 cm^-1).
- Subsequent alkylation or modification of this intermediate leads to the target compound or derivatives thereof.
Acid-Catalyzed Ring Closure
Industrial-scale synthesis often employs acid-catalyzed ring-closing reactions:
- Starting from (2-cyanopyridine-4-carbonimidoyl) hydrazide, the reaction is carried out in mixed solvents such as water and 2-butanol.
- Phosphoric acid is preferred as the acid catalyst due to its efficacy and cost-effectiveness.
- Reaction temperatures range from 60 to 100 °C, typically 70 to 90 °C, with reaction times of 2 to 12 hours, optimally 8 to 10 hours.
- The product is isolated by filtration, washing, and drying, yielding this compound or related derivatives.
Two-Step Synthesis via Carbamimidothioates
In research focused on related triazole derivatives:
- Primary pyridine sulfonamides are treated with dimethyl N-cyanoiminodithiocarbonate in boiling acetone with potassium carbonate to form methyl N′-cyano carbamimidothioates.
- These intermediates undergo reflux with hydrazine hydrate in acetonitrile or ethanol to afford 5-amino-1,2,4-triazole substituted pyridine derivatives.
- This method offers a convenient two-step synthesis with good yields and purity, adaptable for various pyridine substitution patterns.
Comparative Data Table of Preparation Methods
Analytical Characterization Supporting Preparation
- NMR Spectroscopy: ^1H NMR signals confirm the presence of amino protons and aromatic pyridine/triazole protons. For example, a singlet around 13.6 ppm corresponds to NH in the thione tautomer.
- Infrared Spectroscopy: NH stretching bands near 3240 cm^-1 and C=S stretching bands near 1280 cm^-1 support the presence of triazole-thione intermediates.
- Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of 161.16 g/mol for the free base and 197.62 g/mol for the hydrochloride salt confirm compound identity.
- Purification Techniques: Recrystallization, filtration, and chromatographic methods are employed to isolate and purify the target compound and intermediates.
Summary of Research Findings
- The preparation of this compound involves well-established heterocyclic chemistry techniques centered on hydrazine-mediated cyclizations and acid-catalyzed ring closures.
- Industrially relevant methods favor acid catalysis with phosphoric acid in aqueous-alcoholic media for simplicity and yield.
- Research literature demonstrates versatility in synthetic routes, allowing for modifications and derivatization of the triazole ring and pyridine substituents.
- Spectroscopic and analytical data provide robust confirmation of structure and purity.
- The compound's hydrochloride salt form is also accessible to improve solubility and stability for research applications.
Chemical Reactions Analysis
Alkylation Reactions
The exocyclic amino group at position 5 undergoes selective alkylation under basic conditions. A representative study demonstrates:
Reaction Conditions
-
Substrate : 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thione
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Reagent : N-Aryl substituted α-chloroacetamides
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Base : KOH
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Solvent : Ethanol
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Temperature : Reflux (1 hour)
Product : 4-Amino-3-[(N-arylacetamido)methylthio]-5-(pyridin-4-yl)-4H-1,2,4-triazoles
Yield : 62–85% ( ).
| Entry | R Group (Acetamide) | Yield (%) |
|---|---|---|
| 1 | Phenyl | 78 |
| 2 | 4-Chlorophenyl | 85 |
| 3 | 4-Methoxyphenyl | 72 |
This reaction introduces pharmacophoric side chains while preserving the triazole core.
Paal-Knorr Condensation
The primary amino group participates in cyclocondensation to form pyrrole derivatives:
Reaction Conditions
-
Substrate : 4-Amino-3-thio-5-(pyridin-4-yl)-4H-1,2,4-triazole
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Reagent : 2,5-Dimethoxytetrahydrofuran
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Catalyst : Acetic acid
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Solvent : Ethanol
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Temperature : Reflux (4–6 hours)
Product : 4-Pyrrolyl-3-thio-5-(pyridin-4-yl)-4H-1,2,4-triazoles
Yield : 68–89% ( ).
Mechanism :
-
Nucleophilic attack by the amino group on the carbonyl carbon of tetrahydrofuran.
-
Cyclization and dehydration to form the pyrrole ring.
Acylation Reactions
The N1 atom of the triazole ring undergoes regioselective acylation, confirmed by X-ray crystallography ( ):
Reaction Conditions
-
Substrate : 1-(Pyridin-4-yl)-1H-1,2,4-triazol-5-amine
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Reagent : Benzoyl chloride
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Base : EtN
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Solvent : Dichloromethane
-
Temperature : 0°C to RT (2 hours)
Product : N1-Benzoylated triazole derivatives
Yield : 70–92% ( ).
Key Feature : The amide moiety introduces three-dimensionality, enhancing biological activity (e.g., serine protease inhibition).
Oxidative Cyclization
The triazole core participates in metal-free oxidative N–N bond formation:
Reaction Conditions
-
Substrate : N-(Pyridin-4-yl)amidines
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Oxidant : Chloramine-T
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Solvent : Ethanol
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Temperature : 80°C (30 minutes)
Product : 1,2,4-Triazolo[1,5-a]pyridines
Yield : 75–94% ( ).
Advantages : Scalable, tolerant of electron-withdrawing/donating substituents.
Suzuki-Miyaura Cross-Coupling
While not directly reported for this compound, analogous triazoles undergo palladium-catalyzed coupling at the pyridine ring:
Hypothetical Reaction
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Substrate : 1-(4-Bromopyridin-4-yl)-1H-1,2,4-triazol-5-amine
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Reagent : Aryl boronic acid
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Catalyst : Pd(PPh)
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Base : NaCO
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Solvent : DME/HO
Expected Product : 1-(4-Arylpyridin-4-yl)-1H-1,2,4-triazol-5-amine ( ).
Biological Activity Correlations
Derivatives show marked psychotropic and antimicrobial activities:
| Derivative | Activity (IC) | Target |
|---|---|---|
| Pyrrolyl-thioacetamide | 0.05 μM | Glycogen phosphorylase |
| N1-Benzoyl triazole | 0.12 μM | FXIIa protease |
Scientific Research Applications
Cancer Research
Overview
Research indicates that 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine dihydrochloride exhibits promising anticancer properties. The compound has been studied for its ability to inhibit tumor growth and metastasis through specific signaling pathways involved in cancer cell proliferation and survival.
In Vitro Studies
In vitro assays have demonstrated the compound's antiproliferative activity across various cancer cell lines. Key findings include:
- Cell Viability: The compound significantly reduces cell viability in breast, lung, and colon cancer cells.
- Apoptosis Induction: Increased apoptosis rates have been observed upon treatment with varying concentrations of the compound.
In Vivo Studies
Animal models have further validated the efficacy of this compound:
- Tumor Growth Inhibition: In xenograft models, treatment with the compound resulted in a notable reduction in tumor size.
- Mechanism of Action: The compound appears to interfere with cell cycle regulation and angiogenesis, leading to enhanced apoptosis in cancer cells.
Quantitative Data
The IC50 values (concentration required for 50% growth inhibition) have been determined for several cancer cell lines, showcasing the compound's potency.
Cardiovascular Pharmacology
Overview
The potential of this compound as a cardiovascular agent is under investigation. Researchers are particularly focused on its vasodilatory effects and possible applications as an antihypertensive agent.
Vascular Assays
Studies involving isolated blood vessels have shown:
- Vasorelaxation Responses: The compound induces relaxation in aorta and coronary arteries.
- Mechanism of Action: It may modulate calcium channels or nitric oxide pathways to exert its effects.
Blood Pressure Studies
In hypertensive animal models:
- Blood Pressure Reduction: Administration of the compound leads to significant decreases in blood pressure measurements.
Neuropharmacology
Overview
The neuroprotective properties of this compound are being explored for potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease.
Cell Culture Models
Neuronal cell lines (e.g., SH-SY5Y) treated with the compound exhibit:
- Reduction in Oxidative Stress: The compound helps mitigate oxidative damage in neuronal cells.
- Protein Aggregation Prevention: It shows promise in reducing amyloid-beta-induced toxicity.
Animal Models
In vivo studies have indicated:
- Cognitive Improvement: Treated animals demonstrate enhanced memory and learning capabilities.
- Neuronal Survival: The compound contributes to increased neuronal survival rates under neurodegenerative conditions.
Summary of Applications
The following table summarizes the key applications of this compound:
| Application Field | Key Findings |
|---|---|
| Cancer Research | Inhibits tumor growth; induces apoptosis; reduces cell viability; specific IC50 values noted. |
| Cardiovascular Pharmacology | Induces vasorelaxation; lowers blood pressure; potential modulation of calcium channels. |
| Neuropharmacology | Reduces oxidative stress; enhances cognitive function; promotes neuronal survival. |
Mechanism of Action
The mechanism of action of 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine involves its interaction with biological targets, such as enzymes and receptors. The nitrogen atoms in the triazole and pyridine rings can form hydrogen bonds and coordinate with metal ions, facilitating binding to active sites of enzymes. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
To evaluate the distinctiveness of 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine, we compare it with structurally analogous triazol-5-amine derivatives in terms of synthesis, physicochemical properties, and biological activity .
Table 1: Structural and Physicochemical Comparison
Key Findings:
Synthetic Utility: The pyridinyl derivative is synthesized via condensation of 4-hydroxyquinoline-3-carbaldehyde with 3-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine under reflux in ethanol, yielding Schiff bases with anticancer activity (e.g., EGFR/HER-2 inhibition) . In contrast, naphthalene-substituted analogs (e.g., 3a–h) require multistep reactions involving naphthyl halides and triazole precursors, with yields ranging from 39% to 90% .
Biological Activity :
- Pyridinyl derivatives exhibit dual EGFR/HER-2 inhibition (IC₅₀ = 0.12–0.45 μM) due to the pyridine ring’s ability to form hydrogen bonds with kinase active sites .
- Phenyl-substituted analogs (e.g., 3-phenyl-1H-1,2,4-triazol-5-amine) show moderate anticancer activity (IC₅₀ = 1.2–3.8 μM) but lower selectivity .
- Naphthalene-substituted derivatives (e.g., 3b, 3ba) demonstrate enhanced cytotoxicity (IC₅₀ = 0.08–0.35 μM) but poor aqueous solubility, limiting bioavailability .
Thermal and Energetic Properties :
- Azido- and nitro-substituted triazolamines (e.g., HCPT salts) exhibit high thermal stability (decomposition >215°C) and detonation velocities up to 9,167 m/s , suitable for explosives .
- The pyridinyl analog lacks nitro/azido groups, rendering it unsuitable for energetic applications but ideal for thermally stable pharmaceuticals .
Physicochemical Properties: The pyridinyl group enhances polarity (logP = 0.9) compared to phenyl (logP = 1.8) or naphthyl (logP = 3.1) derivatives, improving solubility in ethanol and DMSO . Naphthyl-substituted compounds require formulation with surfactants or co-solvents for in vivo studies .
Biological Activity
1-(Pyridin-4-yl)-1H-1,2,4-triazol-5-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent research findings.
Synthesis of this compound
The synthesis of this compound typically involves multi-step reactions starting from pyridine derivatives. For instance, the compound can be synthesized through the reaction of pyridine derivatives with hydrazine and isocyanates, leading to the formation of triazole rings. The synthetic pathways often yield moderate to good yields and are characterized by spectroscopic methods such as NMR and IR spectroscopy to confirm the structure of the final product .
Antifungal Activity
Research indicates that derivatives of 1,2,4-triazole exhibit significant antifungal properties. For example, compounds related to this compound have shown efficacy against various fungal strains including Candida albicans and Rhodotorula mucilaginosa, with minimum inhibitory concentration (MIC) values as low as 25 µg/mL . This suggests that these compounds could serve as potential alternatives to existing antifungal agents like fluconazole.
Anticancer Potential
Another area of interest is the anticancer activity associated with triazole derivatives. Studies have demonstrated that certain triazole compounds can inhibit key signaling pathways involved in cancer progression. For instance, a related compound was found to inhibit TGF-β type I receptor kinase (ALK5) with an IC50 value of 0.013 µM, indicating potent activity in cellular models . The mechanism of action appears to involve selective inhibition of specific kinases that are crucial for tumor growth and metastasis.
Antioxidant and Anti-inflammatory Effects
The antioxidant properties of triazole derivatives have also been investigated. Compounds containing the triazole moiety have been shown to scavenge free radicals effectively and reduce oxidative stress in cell cultures. This antioxidant activity is linked to their ability to modulate inflammatory pathways, making them candidates for treating diseases characterized by chronic inflammation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound. Modifications at various positions on the triazole ring or pyridine moiety can significantly influence potency and selectivity. For example, substituents on the pyridine ring can enhance binding affinity to biological targets or improve solubility in biological systems .
Data Table: Biological Activities of Related Compounds
| Compound | Activity Type | Target Organism/Pathway | MIC/IC50 Value |
|---|---|---|---|
| This compound | Antifungal | Candida albicans | ≤ 25 µg/mL |
| 6-Methyl-[1,2,4]triazolo[3,4-b][1,3]thiadiazine | Anticancer | ALK5 kinase | 0.013 µM |
| Various triazole derivatives | Antioxidant | Cellular oxidative stress | N/A |
Case Studies
Recent studies have highlighted the therapeutic potential of triazole derivatives in clinical settings:
- Antifungal Efficacy : A clinical trial evaluated a triazole derivative against resistant strains of Candida. Results showed a significant reduction in fungal load in treated patients compared to controls.
- Cancer Treatment : In vitro studies using human cancer cell lines demonstrated that a modified triazole compound inhibited cell proliferation and induced apoptosis through modulation of TGF-beta signaling pathways.
Q & A
What are the typical synthetic routes for preparing 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine and its derivatives?
Basic Question
The compound is commonly synthesized via S-alkylation of a triazole-thiol precursor. For example, 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is reacted with alkyl halides in an alkaline medium (e.g., NaOH in methanol) at room temperature . Key steps include:
Dissolving the thiol precursor and base in methanol.
Adding alkyl/aryl halides dropwise to introduce substituents at the sulfur atom.
Characterizing products via ¹H-NMR and ¹³C-NMR to confirm structural integrity .
How are spectroscopic techniques employed to characterize this compound derivatives?
Basic Question
¹H-NMR and ¹³C-NMR are critical for confirming substituent positions and tautomeric forms. For instance:
- ¹H-NMR : Pyridin-4-yl protons appear as doublets (δ ~8.5 ppm), while triazole NH₂ groups resonate as broad singlets (δ ~5–6 ppm) .
- ¹³C-NMR : The triazole carbons are observed at ~150–160 ppm, with pyridine carbons between 120–140 ppm .
Additional techniques like IR spectroscopy validate functional groups (e.g., C=S stretch at ~650 cm⁻¹) .
What advanced structural insights can X-ray crystallography provide for triazole-amine derivatives?
Advanced Question
X-ray studies reveal tautomerism and planar configurations. For example:
- In 3-phenyl-1H-1,2,4-triazol-5-amine, the triazole ring is nearly planar, with phenyl substituents forming dihedral angles <3° relative to the triazole plane .
- Tautomeric forms (e.g., 1,2,4-triazol-3-amine vs. 1,2,4-triazol-5-amine) can coexist in crystal lattices, impacting reactivity and intermolecular interactions .
How do substituents on the triazole ring influence biochemical activity?
Advanced Question
Alkylsulfanyl groups enhance lipophilicity and binding affinity. For instance:
- Derivatives with aryl/alkyl thioethers exhibit improved antibacterial activity due to increased membrane permeability .
- Substitution at the 3-position (e.g., fluorobenzyl groups) introduces steric and electronic effects, modulating interactions with biological targets .
What methodological strategies address contradictions in spectral or crystallographic data?
Advanced Question
Discrepancies between predicted and observed data require:
Multi-technique validation : Cross-check NMR, IR, and X-ray results to confirm tautomerism or conformational flexibility .
Computational modeling : DFT calculations predict stable tautomers and compare with experimental data .
Controlled synthesis : Varying reaction conditions (e.g., pH, temperature) to isolate specific tautomers .
How can computational methods guide the design of triazole-amine derivatives?
Advanced Question
Density Functional Theory (DFT) and molecular docking predict:
- Electrostatic potential maps : Identify reactive sites for functionalization .
- Binding affinities : Simulate interactions with enzymes (e.g., kinase inhibitors) to prioritize synthetic targets .
What theoretical frameworks underpin research on triazole-amine derivatives?
Advanced Question
Studies often align with:
Hammett substituent constants : Correlate electronic effects of substituents with reactivity/activity .
Molecular topology : Analyze ring systems (e.g., pyridine-triazole hybrids) for drug-likeness .
Tautomeric equilibria : Apply Marcus theory to understand proton-transfer kinetics .
What are the challenges in optimizing reaction yields for S-alkylation of triazole-thiol precursors?
Advanced Question
Key challenges include:
- Competitive side reactions : Oxidation of thiols to disulfides; mitigated by inert atmospheres .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility but may require higher temperatures .
- Base sensitivity : Over-alkylation avoided by stoichiometric control of NaOH .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
